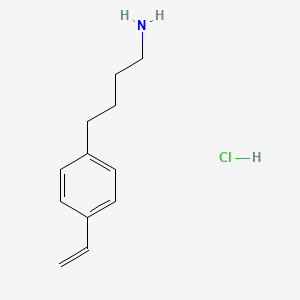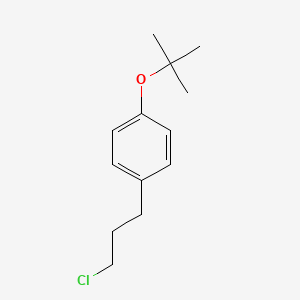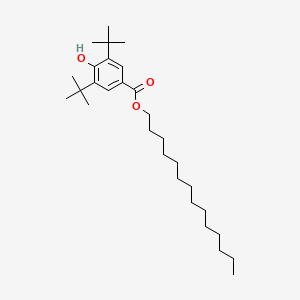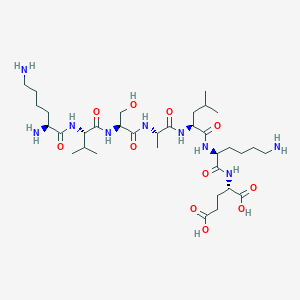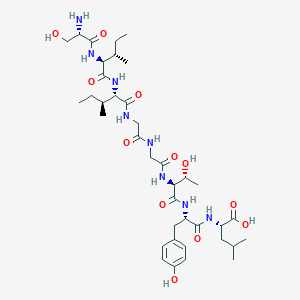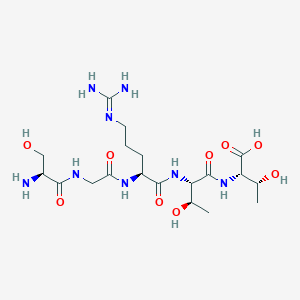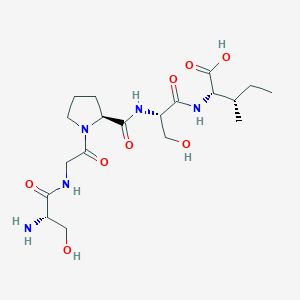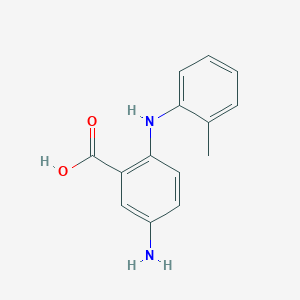
5-Amino-2-(2-methylanilino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-2-(2-methylanilino)benzoic acid is an organic compound with the molecular formula C14H14N2O2 It is a derivative of benzoic acid, characterized by the presence of an amino group and a methylanilino group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(2-methylanilino)benzoic acid typically involves the following steps:
Nitration of m-toluic acid: m-Toluic acid is mixed with nitric acid to produce 2-nitro-3-toluic acid.
Reduction of 2-nitro-3-toluic acid: The nitro group in 2-nitro-3-toluic acid is reduced to an amino group using a hydrogenation catalyst in the presence of a hydrogen atmosphere.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk nitration and reduction: Using industrial reactors to handle large volumes of m-toluic acid and nitric acid.
Catalytic hydrogenation: Employing industrial hydrogenation units to reduce the nitro group efficiently.
Amination: Conducting the amination reaction in large reactors with controlled temperature and pressure to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-2-(2-methylanilino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Produces nitroso or nitro derivatives.
Reduction: Yields amines or other reduced forms.
Substitution: Results in halogenated or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
5-Amino-2-(2-methylanilino)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing non-steroidal anti-inflammatory drugs (NSAIDs).
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Amino-2-(2-methylanilino)benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tolfenamic acid: 2-(3-Chloro-2-methylanilino)benzoic acid, a non-steroidal anti-inflammatory drug with similar structural features.
Flufenamic acid: Another NSAID with a similar benzoic acid core structure.
Uniqueness
5-Amino-2-(2-methylanilino)benzoic acid is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
765288-56-0 |
|---|---|
Molekularformel |
C14H14N2O2 |
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
5-amino-2-(2-methylanilino)benzoic acid |
InChI |
InChI=1S/C14H14N2O2/c1-9-4-2-3-5-12(9)16-13-7-6-10(15)8-11(13)14(17)18/h2-8,16H,15H2,1H3,(H,17,18) |
InChI-Schlüssel |
KVPQMYPJCHRXPU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1NC2=C(C=C(C=C2)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1,1-Trimethyl-2-phenyl-2-(propan-2-yl)-2-[(trimethylsilyl)oxy]disilane](/img/structure/B14227450.png)
![Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-5,6-diol](/img/structure/B14227452.png)
![2-[(E)-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]iminomethyl]phenol](/img/structure/B14227456.png)
![2,5-Dibromo-3-{[(but-3-en-1-yl)oxy]methyl}thiophene](/img/structure/B14227465.png)
![2-{[1-(3-Chlorophenyl)ethyl]amino}pyridine-3-carboxamide](/img/structure/B14227481.png)
